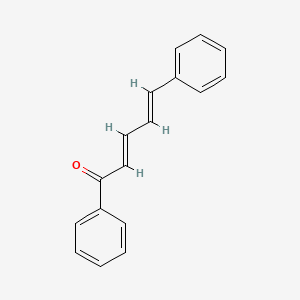

Cinnamylideneacetophenone

Description

Contextualization of α,β,γ,δ-Diunsaturated Ketones in Chemical Sciences

α,β,γ,δ-Diunsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with two carbon-carbon double bonds. This extended system of conjugation imparts specific chemical properties that make them versatile building blocks in organic synthesis. scispace.com The reactivity of this system allows for a variety of chemical transformations, making these ketones important intermediates for the synthesis of more complex molecules. scispace.comuniv.kiev.ua

The synthetic utility of α,β,γ,δ-diunsaturated ketones is extensive. They serve as precursors in the synthesis of a wide range of heterocyclic compounds. For instance, they are key intermediates in the preparation of molecules such as 2,6-diaryl-1,2-dihydropyridines, isoquinuclidines, and 2-benzoyl-1,5-diphenylpyrroles. scispace.comthieme-connect.com The ability to construct such diverse molecular frameworks highlights the significance of α,β,γ,δ-diunsaturated ketones in synthetic organic chemistry. Research has also explored the chemoselective hydrosilylation of the α,β-double bond in these ketones, demonstrating methods to selectively reduce one part of the unsaturated system while leaving other functional groups intact. organic-chemistry.org

Significance of Cinnamylideneacetophenone (B188827) as a Research Target in Organic and Medicinal Chemistry

Cinnamylideneacetophenone stands out as a particularly important research target within this class of compounds due to its accessible synthesis and the biological activities of its derivatives. scispace.comuniv.kiev.ua

In organic chemistry , cinnamylideneacetophenone is frequently synthesized via a Claisen-Schmidt condensation reaction. mdpi.comresearchgate.net This reaction typically involves the base-catalyzed condensation of cinnamaldehyde (B126680) with an appropriate acetophenone (B1666503). untirta.ac.idmdpi.com Researchers have developed various methods to carry out this synthesis, including green synthesis approaches using heterogeneous catalysts like Fe3O4 magnetic nanoparticles, which can offer improved yields compared to uncatalyzed reactions. untirta.ac.iduntirta.ac.id Another method utilizes potassium carbonate as an inexpensive and readily available catalyst in ethanol (B145695), noted for its high yields and simple work-up procedures. scispace.comuniv.kiev.ua

Table 1: Synthesis of Cinnamylideneacetophenone Derivatives

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cinnamaldehyde and Acetophenone | Fe3O4 magnetic catalyst, reflux | Cinnamylideneacetophenone | 36% | untirta.ac.iduntirta.ac.id |

| Substituted Cinnamaldehydes and Ketones | Potassium carbonate, ethanol, 50ºC | Substituted α, β, γ, δ-Unsaturated Ketones | High | univ.kiev.ua |

| trans-Cinnamaldehydes and Acetophenones | Aqueous NaOH, ethanol | Cinnamylideneacetophenones | 33-98% | mdpi.comnih.gov |

In medicinal chemistry , cinnamylideneacetophenone and its derivatives are subjects of intense investigation for their potential therapeutic applications. The core structure is derived from cinnamaldehyde, a natural product known for its bioactivity. untirta.ac.idnih.gov By modifying the cinnamaldehyde structure, replacing its reactive aldehyde group with a more stable acetophenone moiety, researchers have created a scaffold for developing new bioactive compounds. nih.gov

Studies have demonstrated that certain substituted cinnamylideneacetophenones exhibit significant biological effects. A key area of research is their potential as anticancer agents. For example, derivatives with a 2-nitro group on one of the phenyl rings have shown potent, sub-micromolar cytotoxicity against specific breast cancer cell lines, such as MCF-7. nih.govllu.edu One such derivative, compound 18 , was noted for its extremely potent activity in MCF-7 cells and low cytotoxicity in non-tumorigenic cells, making it a promising candidate for further development. nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀) of Cinnamylideneacetophenone Derivatives

| Compound | Substitution | MCF-7 (Breast Cancer) | MDA-MB-468 (Breast Cancer) | MCF-10A (Non-tumorigenic) | Reference |

|---|---|---|---|---|---|

| Derivative 17 | 2-nitro group on B ring | 71 nM | 780 nM | Cytotoxicity apparent | nih.govllu.edu |

| Derivative 18 | 2-nitro group on B ring | 1.9 nM | Low micromolar activity | No appreciable cytotoxicity | nih.gov |

| Doxorubicin (Reference) | - | - | - | More cytotoxic than derivatives 17 & 18 | nih.govllu.edu |

Furthermore, research has explored the antibacterial and antitubercular properties of cinnamylideneacetophenones. nih.govmdpi.com A series of derivatives were synthesized and tested against various bacterial strains. Phenolic derivatives, in particular, showed notable activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans. nih.govmdpi.com Several compounds also demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.com These findings underscore the potential of the cinnamylideneacetophenone scaffold in the search for new antimicrobial agents. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-1,5-diphenylpenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H/b11-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONKLJMPKWQQFG-HPIZBCMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-57-3, 132794-05-9 | |

| Record name | 2,4-Pentadienophenone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentadien-1-one, 1,5-diphenyl-, (?,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132794059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-2,4-pentadienophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenylpenta-2,4-dienophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cinnamylideneacetophenone and Its Derivatives

Classical Synthetic Approaches for Cinnamylideneacetophenone (B188827)

The most prominent and widely utilized method for synthesizing cinnamylideneacetophenone is the Claisen-Schmidt condensation. This reaction is a type of crossed aldol (B89426) condensation that is effective for creating α,β-unsaturated ketones. wikipedia.org

The Claisen-Schmidt condensation involves the reaction between a ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org For the synthesis of cinnamylideneacetophenone, this specifically entails the reaction of an acetophenone (B1666503) with cinnamaldehyde (B126680). mdpi.comscispace.com

The Claisen-Schmidt condensation is typically performed under basic catalysis. nih.govnih.gov Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. mdpi.comyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde. researchgate.net The subsequent intermediate undergoes dehydration to yield the final conjugated cinnamylideneacetophenone product. mdpi.com

The general reaction is as follows: An acetophenone is dissolved in a suitable solvent, and an aqueous or ethanolic solution of the base is added. Cinnamaldehyde is then introduced to the reaction mixture, which is stirred at a specific temperature until the reaction is complete. mdpi.comipb.pt Potassium carbonate (K2CO3) has also been effectively used as a base catalyst, offering a milder alternative to strong hydroxides. scispace.com The reaction using potassium carbonate has been shown to proceed efficiently at elevated temperatures (50ºC) in ethanol (B145695). scispace.comresearchgate.netresearchgate.net

The choice of solvent plays a critical role in the Claisen-Schmidt condensation, influencing reaction rates and yields. Ethanol and methanol (B129727) are the most commonly employed solvents, as they effectively dissolve both the reactants and the base catalysts like NaOH or KOH. mdpi.comyoutube.comipb.pt The synthesis of various cinnamylideneacetophenone derivatives has been successfully achieved in ethanol at room temperature. mdpi.com

Studies have systematically compared different solvents to determine the optimal medium for the condensation of acetophenone and cinnamaldehyde using potassium carbonate as a catalyst. As indicated in the table below, ethanol was found to be the most suitable solvent for this specific reaction, providing the highest yield. scispace.com Other solvents such as water, DMF, DMSO, THF, acetonitrile, and toluene (B28343) resulted in lower yields under the same conditions. scispace.com Notably, quantitative yields have also been reported in the absence of a solvent, particularly when using sodium hydroxide as the base, which aligns with green chemistry principles by reducing chemical waste. wikipedia.orgrsc.org

Table 1: Effect of Different Solvents on the Synthesis of Cinnamylideneacetophenone Reaction Conditions: Acetophenone (1 mmol), Cinnamaldehyde (1 mmol), Potassium Carbonate (0.2 eq.) at room temperature for 8 hours.

| Entry | Solvent | Yield (%) scispace.com |

| 1 | Ethanol | 70 |

| 2 | Water | 35 |

| 3 | DMF | 55 |

| 4 | DMSO | 45 |

| 5 | THF | 40 |

| 6 | Acetonitrile | 60 |

| 7 | Toluene | 30 |

| 8 | Solvent-free | 25 |

Several modifications to the classical Claisen-Schmidt protocol have been developed to enhance the yields of cinnamylideneacetophenones. Optimization strategies often involve adjusting the catalyst concentration and reaction temperature. For the potassium carbonate-catalyzed reaction in ethanol, increasing the temperature from 0°C to 50°C significantly improved the product yield. scispace.com The amount of catalyst is also crucial; studies have shown that 20 mol% of potassium carbonate is sufficient to achieve the best yield, with further increases not leading to significant improvements. scispace.com

Substituents on the acetophenone's phenyl ring also affect reaction outcomes. Electron-withdrawing groups (e.g., chloro, bromo, nitro) on the acetophenone generally lead to higher yields in shorter reaction times, whereas electron-donating groups (e.g., methyl, hydroxy) result in moderate yields. scispace.com

Alternative energy sources, such as microwave irradiation, have been employed to accelerate the reaction. iosrjournals.org In one instance, a Fe3O4 magnetic nanoparticle catalyst was used under reflux conditions, with optimal results achieved at a catalyst concentration of 10% w/w over 5 hours, yielding 36% of the product. untirta.ac.id

Table 2: Optimization of Temperature for Cinnamylideneacetophenone Synthesis Reaction Conditions: Acetophenone (1 mmol), Cinnamaldehyde (1 mmol), Potassium Carbonate (0.2 eq.) in Ethanol.

| Entry | Temperature (°C) | Time (h) | Yield (%) scispace.com |

| 1 | 0 | 12 | 15 |

| 2 | 25 | 8 | 70 |

| 3 | 50 | 3 | 92 |

| 4 | 100 | 3 | 92 |

While the Claisen-Schmidt condensation is the primary route to cinnamylideneacetophenones, other named reactions can be employed to synthesize structurally similar analogues.

The Knoevenagel condensation is another classical C-C bond-forming reaction that serves as an alternative for preparing cinnamylideneacetophenone analogues. sigmaaldrich.com This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. sigmaaldrich.comnih.gov

This strategy is particularly useful for synthesizing derivatives where the ketone part is replaced by a more acidic dicarbonyl compound. For instance, a series of 2-cinnamyliden-1,3-diones, which are analogues of cinnamylideneacetophenone, were prepared via a Knoevenagel condensation between various 1,3-dicarbonyl substrates and α,β-unsaturated aldehydes like cinnamaldehyde. researchgate.net The greater acidity of the methylene protons in 1,3-dicarbonyl compounds facilitates the reaction under milder conditions compared to the Claisen-Schmidt condensation with simple ketones. researchgate.net

Alternative Reaction Pathways for Cinnamylideneacetophenone Analogues

Julia-Kocienski Olefination for Diarylpentadienone Structures

The Julia-Kocienski olefination has emerged as a valuable method for the synthesis of diarylpentadienones. nih.govdntb.gov.uaeurekaselect.com This reaction, a modification of the original Julia-Lythgoe olefination, involves the reaction of a sulfonyl-stabilized carbanion with a carbonyl compound, followed by elimination to form an alkene. wikipedia.org A key advantage of the Julia-Kocienski variant is its high E-selectivity, which is crucial for establishing the desired stereochemistry of the pentadienone backbone. wikipedia.org The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. wikipedia.org

The process begins with the deprotonation of a phenyl sulfone to generate a carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting β-alkoxysulfone intermediate is then eliminated to yield the final alkene product. The use of a tetrazole group in the Julia-Kocienski modification facilitates a kinetically controlled, diastereoselective addition, leading to the preferential formation of the E-alkene. wikipedia.org

Horner-Wadsworth-Emmons Reaction in Cinnamylideneacetophenone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and powerful tool for the formation of carbon-carbon double bonds, making it highly applicable to the synthesis of cinnamylideneacetophenone and its derivatives. wikipedia.orgtcichemicals.comconicet.gov.ar This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with a high degree of E-selectivity. wikipedia.orgorganic-chemistry.org

A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate (B84403), is water-soluble and easily removed from the reaction mixture, simplifying purification. organic-chemistry.orgalfa-chemistry.com The reaction is initiated by the deprotonation of a phosphonate ester using a base such as sodium hydride (NaH) to form a nucleophilic phosphonate carbanion. organic-chemistry.orgalfa-chemistry.com This carbanion then adds to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and the phosphate byproduct. wikipedia.org The stereochemical outcome of the HWE reaction can often be controlled by the choice of reactants and reaction conditions. conicet.gov.ar

Dehydrogenation of Enones

The direct dehydrogenation of saturated ketones to their corresponding α,β-unsaturated enones represents an atom-economical approach to synthesizing precursors for or the final structure of cinnamylideneacetophenone. Palladium-catalyzed aerobic dehydrogenation has shown promise in this area. nih.gov This method avoids the need for pre-functionalized substrates often required in other synthetic routes.

In this process, a palladium(II) catalyst, such as Pd(DMSO)₂(TFA)₂, facilitates the removal of hydrogen from the saturated ketone using molecular oxygen as the terminal oxidant. nih.gov The reaction is believed to proceed through the formation of a palladium(II)-enolate intermediate, followed by β-hydride elimination to generate the enone product and a palladium(II)-hydride species. The active Pd(II) catalyst is then regenerated by the oxidation of the hydride intermediate with oxygen. nih.gov The regioselectivity of the dehydrogenation can be influenced by the substrate structure, with a tendency to form the less substituted alkene. nih.gov

Claisen Rearrangement Techniques

The Claisen rearrangement, a eurekaselect.comeurekaselect.com-sigmatropic rearrangement of an allyl vinyl ether, offers a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of γ,δ-unsaturated carbonyl compounds, which can be precursors to cinnamylideneacetophenone. wikipedia.org While not a direct method for the final pentadienone structure, it provides a strategic approach to key intermediates.

Several variations of the Claisen rearrangement exist, each with its own specific applications and advantages. For instance, the Eschenmoser-Claisen rearrangement utilizes an allylic alcohol and N,N-dimethylacetamide dimethyl acetal (B89532) to produce a γ,δ-unsaturated amide. wikipedia.org The Ireland-Claisen rearrangement involves the reaction of an allylic ester with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges. The Bellus-Claisen rearrangement employs the reaction of allylic ethers, amines, or thioethers with ketenes. wikipedia.org These variations expand the scope and utility of the Claisen rearrangement in complex organic synthesis.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and can be effectively applied to construct the carbon framework of cinnamylideneacetophenone. researchgate.netnih.govrsc.org These reactions allow for the formation of carbon-carbon bonds by coupling an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium. researchgate.netnih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of cinnamylideneacetophenone synthesis, a suitable aryl halide could be coupled with an appropriate organometallic partner containing the propenal or propenone moiety, or vice versa. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. These reactions are valued for their broad functional group tolerance and the ability to construct complex molecules from readily available starting materials. nih.govrsc.org

Sustainable and Green Chemistry Approaches in Cinnamylideneacetophenone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the production of cinnamylideneacetophenone, this has manifested in the exploration of heterogeneous catalysis.

Application of Heterogeneous Catalysis in Cinnamylideneacetophenone Production

Heterogeneous catalysis offers several advantages over traditional homogeneous catalysis, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling and reuse, and often milder reaction conditions. youtube.com In the context of cinnamylideneacetophenone synthesis, heterogeneous catalysts can be employed in various reactions, such as the Claisen-Schmidt condensation, which is a common method for preparing chalcones and related compounds. nih.govresearchgate.netresearchgate.net

The use of solid-supported catalysts, such as metal oxides or metals on a solid support, can facilitate the reaction and simplify the work-up procedure. nih.gov For example, a solid base catalyst could be used to promote the condensation reaction between a substituted benzaldehyde (B42025) and a ketone. The catalyst can then be easily removed by filtration, reducing waste and simplifying the purification of the final product. The development of highly active and selective heterogeneous catalysts is an ongoing area of research with the potential to make the synthesis of cinnamylideneacetophenone and its derivatives more sustainable and cost-effective. nih.gov

Iron Oxide Nanoparticle Catalysis (Fe₃O₄-MNPs)

The use of heterogeneous catalysts is a key area of development, and iron oxide magnetic nanoparticles (Fe₃O₄-MNPs) have emerged as a promising option. untirta.ac.id These nanoparticles are effective catalysts for the reaction between acetophenone and cinnamaldehyde. untirta.ac.iduntirta.ac.id A distinct advantage of Fe₃O₄ is its magnetic nature, which allows for easy separation from the reaction mixture using an external magnet, eliminating the need for special filtration. untirta.ac.id This property makes the catalyst reusable, aligning with the principles of green chemistry. untirta.ac.id

The nanoparticles' small size (typically below 100 nm) provides a large surface area, which enhances the interaction between the catalyst and the reactants. untirta.ac.id In a typical synthesis, the reaction is carried out by refluxing acetophenone and cinnamaldehyde in ethanol with the Fe₃O₄-MNPs catalyst. untirta.ac.iduntirta.ac.id Research has shown that optimal conditions can be achieved with a specific catalyst concentration and reaction time, beyond which the product yield does not increase. untirta.ac.id

| Parameter | Condition | Result | Source |

| Reactants | Acetophenone (1 mmol), Cinnamaldehyde (1 mmol) | - | untirta.ac.id |

| Catalyst | Fe₃O₄-MNPs | - | untirta.ac.id |

| Solvent | Ethanol (10 mL) | - | untirta.ac.id |

| Method | Reflux | - | untirta.ac.id |

| Optimum Catalyst Conc. | 10% w/w | 36% Yield | untirta.ac.iduntirta.ac.id |

| Optimum Reaction Time | 5 hours | 36% Yield | untirta.ac.iduntirta.ac.id |

The resulting product is identified as 1,5-diphenylpenta-2,4-dien-1-one through structural analysis techniques like FTIR, ¹H-NMR, and ¹³C-NMR. untirta.ac.iduntirta.ac.id The yield using this catalytic method has been reported to be better than the reaction conducted without a catalyst. untirta.ac.iduntirta.ac.id

Biogenic Synthesis of Catalysts utilizing Natural Extracts

The synthesis of the Fe₃O₄-MNPs catalyst itself can be accomplished through environmentally friendly "green synthesis" methods. untirta.ac.id This approach utilizes natural materials, such as plant extracts, to facilitate the chemical reaction, avoiding the use of harsh chemicals. researchgate.net Specifically, extracts from brown seaweed, such as Sargassum filipendula or other Sargassum species, have been successfully used as natural reducing and stabilizing agents. untirta.ac.iduntirta.ac.idresearchgate.net

In this biogenic process, the seaweed extract reduces an iron salt, like iron chloride (FeCl₃), to form the Fe₃O₄ nanoparticles. untirta.ac.idresearchgate.net The polysaccharides, such as sulfate (B86663) polysaccharides found in Sargassum filipendula, are believed to be the active components that drive the reduction and stabilization of the nanoparticles. untirta.ac.id This method is considered a green technology because it avoids harmful chemicals and relies on renewable, natural resources. researchgate.net The resulting phytogenic Fe₃O₄-NPs have been characterized with particle sizes ranging from 10 to 27.4 nm. researchgate.net

Development of Environmentally Benign Reaction Conditions

Traditional Claisen-Schmidt condensation reactions often employ strong bases like sodium hydroxide (NaOH) in an ethanol solution. nih.govscispace.com However, this method can suffer from drawbacks such as long reaction times, lower yields, and the use of a highly corrosive base. scispace.com In response, researchers have explored milder and more eco-friendly alternatives. One such alternative is potassium carbonate (K₂CO₃), which is inexpensive, water-soluble, non-toxic, and less caustic than NaOH. scispace.com Using potassium carbonate as a base in ethanol at a slightly elevated temperature (50°C) has been shown to produce high yields (up to 94%) in shorter reaction times (4 hours). scispace.com

Another significant advancement is the use of microwave-assisted, solvent-free conditions. iosrjournals.org This approach dramatically reduces reaction times and eliminates the need for organic solvents, which are often volatile and pose environmental risks. iosrjournals.org Ammonium chloride (NH₄Cl), an inexpensive and readily available reagent, has been effectively used as a catalyst in these conditions to produce cinnamylideneacetophenones in good to excellent yields. iosrjournals.org This method aligns with the goal of creating clean, efficient, and economical chemical processes. iosrjournals.org

The use of magnetically separable catalysts like Fe₃O₄-MNPs also contributes to more benign reaction conditions by simplifying the work-up process and allowing for catalyst recycling. untirta.ac.id

| Catalyst/Base | Solvent | Conditions | Reaction Time | Yield | Source |

| Sodium Hydroxide (NaOH) | Ethanol | Room Temperature | - | 33–98% | mdpi.com |

| Potassium Carbonate (K₂CO₃) | Ethanol | 50°C | 4 hours | 94% | scispace.com |

| Ammonium Chloride (NH₄Cl) | Solvent-Free | Microwave Irradiation | - | Good to Excellent | iosrjournals.org |

| Fe₃O₄-MNPs | Ethanol | Reflux | 5 hours | 36% | untirta.ac.iduntirta.ac.id |

Advanced Spectroscopic and Structural Elucidation of Cinnamylideneacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H-NMR spectrum of cinnamylideneacetophenone (B188827) provides a distinct fingerprint of its proton environments. The extended conjugation in the molecule significantly influences the chemical shifts (δ) of the vinylic and aromatic protons, causing them to appear in the downfield region of the spectrum. The protons of the two phenyl rings and the dienone backbone can be assigned based on their chemical shifts and coupling constants (J).

The vinylic protons of the dienone chain typically appear as doublets or doublets of doublets due to coupling with adjacent protons. The aromatic protons of the two distinct phenyl rings often result in complex multiplets in the range of 7.30-8.10 ppm. The specific assignments for the (2E,4E) isomer are detailed in the table below.

Interactive Data Table: ¹H-NMR Chemical Shift Assignments for Cinnamylideneacetophenone Solvent: CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~7.15 | d | ~15.5 |

| H-3 | ~7.75 | dd | ~15.5, ~10.0 |

| H-4 | ~7.05 | dd | ~15.0, ~10.0 |

| H-5 | ~7.20 | d | ~15.0 |

| Aromatic H (Cinnamoyl) | ~7.35-7.60 | m | - |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer frequency. The multiplicity is abbreviated as d (doublet), dd (doublet of doublets), and m (multiplet).

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon of the ketone, a result of its direct bonding to an electronegative oxygen atom. The carbons of the aromatic rings and the conjugated dienone system appear at distinct chemical shifts, reflecting their electronic environments.

Interactive Data Table: ¹³C-NMR Chemical Shift Assignments for Cinnamylideneacetophenone Solvent: CDCl₃

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carbonyl) | ~190.5 |

| C-α (Benzoyl Ring) | ~138.0 |

| C-ortho (Benzoyl Ring) | ~128.5 |

| C-meta (Benzoyl Ring) | ~128.8 |

| C-para (Benzoyl Ring) | ~132.8 |

| C-2 | ~125.5 |

| C-3 | ~145.0 |

| C-4 | ~129.0 |

| C-5 | ~142.5 |

| C-α (Cinnamoyl Ring) | ~135.0 |

While ¹H-NMR coupling constants provide initial evidence for the trans (E) configuration of the double bonds (typically J ≈ 15 Hz), advanced 2D NMR techniques offer definitive proof of stereochemistry. The Nuclear Overhauser Effect (NOE) is a phenomenon that reveals the spatial proximity between atoms. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space, regardless of whether they are directly bonded.

For (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one, a NOESY experiment would be expected to show correlations between specific protons that confirm the extended planar structure. For instance, an NOE correlation would be observed between the proton on C-3 and the proton on C-5, which is only possible in the E,E-configuration. The absence of significant NOE between protons on C-2 and C-4 further supports this assignment. These through-space interactions provide unambiguous confirmation of the relative stereochemistry of the dienone system.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying functional groups, as each group has characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The FTIR spectrum of cinnamylideneacetophenone is dominated by several key absorption bands that confirm its structure. udel.edu The most intense and readily identifiable peak is the carbonyl (C=O) stretch of the α,β-unsaturated ketone. vscht.cz Conjugation lowers the frequency of the C=O stretch compared to a simple aliphatic ketone. Other important bands include the C=C stretching vibrations from the dienone backbone and the aromatic rings, as well as C-H stretching and bending modes. researchgate.netlibretexts.org

Interactive Data Table: Key FTIR Absorption Bands for Cinnamylideneacetophenone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic & Vinylic |

| ~1655 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1605 | C=C Stretch | Dienone & Aromatic |

| ~1580 | C=C Stretch | Aromatic Ring |

| ~980 | C-H Bend (Out-of-plane) | trans-Alkene |

FT-Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). researchgate.net While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov This makes Raman spectroscopy particularly effective for analyzing symmetric, non-polar bonds.

In the case of cinnamylideneacetophenone, the FT-Raman spectrum provides strong signals for the C=C stretching modes of the conjugated dienone system and the aromatic rings, which are often more intense in Raman than in FTIR. The carbonyl (C=O) stretch is also visible, though typically weaker than in the FTIR spectrum. This complementary information reinforces the structural assignment and provides a more complete picture of the molecule's vibrational properties.

Interactive Data Table: Key FT-Raman Shifts for Cinnamylideneacetophenone

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1610 | C=C Stretch (in-phase) | Dienone System |

| ~1595 | C=C Stretch | Aromatic Ring |

| ~1180 | C-C Stretch | Dienone Backbone |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating molecules containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. Cinnamylideneacetophenone possesses a highly conjugated system, consisting of a phenyl ring, a propenylidene linker, and a carbonyl group attached to another phenyl ring. This extensive network of alternating single and double bonds is central to its electronic properties and UV-Vis absorption profile.

The absorption of UV-visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In cinnamylideneacetophenone, the most significant electronic transitions are the π → π* (pi to pi star) and n → π* (n to pi star) transitions. libretexts.orglibretexts.org

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Due to the extensive conjugation in cinnamylideneacetophenone, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. utoronto.ca This reduction in the energy gap results in the absorption of light at longer wavelengths (a bathochromic or red shift), typically leading to a strong absorption band in the UV-Vis spectrum. utoronto.camasterorganicchemistry.com Each additional double bond in a conjugated system shifts the absorption maximum to a longer wavelength. utoronto.ca

n → π Transitions:* This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. masterorganicchemistry.comchegg.com

The UV-Vis spectrum of a conjugated ketone like cinnamylideneacetophenone is therefore characterized by a very intense band at a shorter wavelength corresponding to the π → π* transition and a much weaker band at a longer wavelength for the n → π* transition. masterorganicchemistry.com The exact position and intensity of the maximum absorbance (λmax) can be influenced by the solvent used. stackexchange.com

Table 1: Typical Electronic Transitions in Conjugated Carbonyl Compounds

| Electronic Transition | Involved Orbitals | Relative Energy | Molar Absorptivity (ε) | Expected Wavelength Region |

| π → π | Bonding π to Antibonding π | High | High (~10,000 L·mol⁻¹·cm⁻¹) libretexts.org | Shorter Wavelength (UV) |

| n → π | Non-bonding to Antibonding π | Low | Low (<2000 L·mol⁻¹·cm⁻¹) libretexts.org | Longer Wavelength (UV/Visible) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For cinnamylideneacetophenone, MS provides a precise molecular mass and offers insights into its structural backbone through characteristic bond cleavages.

The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule that has lost one electron. The fragmentation of cinnamylideneacetophenone is largely dictated by the presence of the carbonyl group and the phenyl rings. The primary fragmentation mode for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu

Key fragmentation pathways observed for cinnamylideneacetophenone and related aromatic ketones include:

Alpha-Cleavage: Loss of the phenyl group adjacent to the carbonyl, resulting in a cinnamylidene-acylium ion, or loss of the cinnamylidene group, resulting in a benzoyl cation. The formation of the stable benzoyl cation (m/z 105) is a particularly prominent fragmentation pathway for acetophenone (B1666503) derivatives. miamioh.edumsu.edu

Loss of CO: Following initial fragmentation, the resulting acylium ions can further lose a molecule of carbon monoxide (CO). For example, the benzoyl cation (m/z 105) can lose CO to form the phenyl cation (m/z 77). msu.edu

Cleavages within the Polyene Chain: Fragmentation can also occur along the conjugated chain connecting the two aromatic rings.

The systematic study of these fragmentation patterns allows for the structural confirmation of cinnamylideneacetophenone and its derivatives. researchgate.net

Table 2: Major Fragment Ions in the Mass Spectrum of Cinnamylideneacetophenone

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 234 | Molecular Ion [M]⁺ | C₁₇H₁₄O⁺ | Ionization of the parent molecule |

| 131 | Cinnamoyl cation | C₉H₇O⁺ | Cleavage of the bond between the carbonyl carbon and the phenyl ring |

| 105 | Benzoyl cation | C₇H₅O⁺ | Alpha-cleavage with loss of the cinnamylidene radical |

| 77 | Phenyl cation | C₆H₅⁺ | Loss of CO from the benzoyl cation |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules with minimal fragmentation. uliege.be In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer.

For cinnamylideneacetophenone and its derivatives, ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. researchgate.net This method is advantageous because it often yields an abundant molecular ion peak with very little initial fragmentation, allowing for clear determination of the molecular weight.

A significant application of ESI-MS is its coupling with tandem mass spectrometry (MS/MS). researchgate.netuliege.be In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide detailed structural information. This technique has proven to be a valuable tool for the structural characterization of cinnamylideneacetophenone derivatives and for differentiating between positional isomers, as the substitution pattern on the aromatic rings can significantly alter the fragmentation pathways. researchgate.net

Surface-Sensitive X-ray Photoelectron Spectroscopy (XPS) in Chemical State Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS is a powerful tool for characterizing the surfaces of materials, with a typical analysis depth of around 10 nm. mdpi.com

For cinnamylideneacetophenone (C₁₇H₁₄O), the high-resolution XPS spectrum would show distinct peaks for the C 1s and O 1s core levels.

C 1s Spectrum: The C 1s signal can be deconvoluted into several components corresponding to the different types of carbon atoms in the molecule: C-C/C-H bonds in the aromatic rings and aliphatic chain, C=C double bonds, and the C=O of the carbonyl group. The carbonyl carbon would appear at the highest binding energy due to the electron-withdrawing effect of the oxygen atom.

O 1s Spectrum: The O 1s spectrum would show a primary peak corresponding to the carbonyl oxygen (C=O).

Table 3: Expected Binding Energies for Functional Groups in Cinnamylideneacetophenone

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.8 eV |

| Carbon | C 1s | C=C | ~284.8 - 285.5 eV |

| Carbon | C 1s | C=O (Ketone) | ~286.5 - 288.0 eV |

| Oxygen | O 1s | C=O (Ketone) | ~531.0 - 532.5 eV |

XPS is extensively used in the field of heterogeneous catalysis to gain deep insights into the surface chemistry of catalytic materials. mdpi.com While cinnamylideneacetophenone itself is not a catalyst, it and similar chalcone-based molecules can be used as ligands or precursors to synthesize supported metal catalysts. In these applications, XPS is crucial for characterizing the final catalytic material.

For instance, a cinnamylideneacetophenone-derived ligand could be used to stabilize metal nanoparticles (e.g., Pd, Ni, Cu) on a support like alumina (B75360) (Al₂O₃) or activated carbon. researchgate.net XPS analysis of such a catalyst would provide critical information on:

Chemical State of the Active Metal: XPS can determine the oxidation state of the metal species on the surface (e.g., distinguishing between metallic Ni⁰ and oxidized Ni²⁺). This is vital as the catalytic activity often depends on a specific oxidation state. mdpi.com

Metal-Support and Metal-Ligand Interactions: Shifts in the binding energies of the metal, support elements (e.g., Al 2p, O 1s), and elements from the organic ligand (C 1s, O 1s) can reveal electronic interactions between the different components of the catalyst.

Surface Composition: XPS can quantify the atomic concentration of the active metal and other elements on the catalyst surface, which may differ from the bulk composition. researchgate.net

By analyzing the XPS spectra before and after a catalytic reaction, researchers can also study changes in the catalyst's surface, such as oxidation, reduction, or poisoning, providing insights into deactivation mechanisms.

Table 4: Illustrative XPS Data for a Hypothetical Ni-Cu/Al₂O₃ Catalyst Derived from an Organic Precursor

| Element | Core Level | Binding Energy (eV) | Identified Species |

| Ni | 2p₃/₂ | 852.7 | Ni⁰ (metallic) |

| Ni | 2p₃/₂ | 855.8 | Ni²⁺ (oxidized) |

| Cu | 2p₃/₂ | 932.5 | Cu⁰/Cu⁺ |

| Al | 2p | 74.5 | Al₂O₃ (support) |

| O | 1s | 531.2 | Al₂O₃ (support) |

| C | 1s | 284.8 | Adventitious Carbon / Ligand Remnant |

Biological and Pharmacological Investigations of Cinnamylideneacetophenone Derivatives

Antimicrobial Activities of Cinnamylideneacetophenones

The antimicrobial properties of cinnamylideneacetophenone (B188827) derivatives have been a primary focus of research, demonstrating their potential to combat a variety of pathogenic microorganisms.

Studies have revealed that certain cinnamylideneacetophenone derivatives exhibit notable antibacterial effects, with varying efficacy against Gram-positive and Gram-negative bacteria.

A series of synthesized cinnamylideneacetophenone derivatives have been evaluated for their activity against Gram-positive bacteria. nih.govnih.gov Phenolic compounds within this series demonstrated significant efficacy, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 77.9 to 312 µM against Staphylococcus aureus, Streptococcus mutans, and Streptococcus sanguinis. nih.govnih.gov The presence of hydrophilic substituents on one of the aromatic rings was found to enhance the antibacterial activity against these Gram-positive species. nih.govnih.gov

| Bacterial Species | Compound Type | MIC (µM) | MBC (µM) |

|---|---|---|---|

| Staphylococcus aureus | Phenolic Cinnamylideneacetophenones | 77.9 - 312 | 77.9 - 312 |

| Streptococcus mutans | Phenolic Cinnamylideneacetophenones | 77.9 - 312 | 77.9 - 312 |

| Streptococcus sanguinis | Phenolic Cinnamylideneacetophenones | 77.9 - 312 | 77.9 - 312 |

The parent compound, cinnamaldehyde (B126680), has a documented spectrum of activity that includes effects against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica. nih.gov However, specific studies on cinnamylideneacetophenone derivatives have shown limited to no growth inhibition for certain derivatives against E. coli and P. aeruginosa. nsf.gov This suggests that the structural modifications from cinnamaldehyde to cinnamylideneacetophenone can significantly alter the antibacterial spectrum.

Several cinnamylideneacetophenone derivatives have demonstrated potent effects against Mycobacterium tuberculosis. nih.govnih.gov Specific compounds from a synthesized series exhibited MIC values ranging from 57.2 µM to 70.9 µM against the H37Rv strain of M. tuberculosis. nih.govnih.govresearchgate.net This indicates their potential as lead compounds for the development of new antitubercular agents.

| Bacterial Species | Compound Numbers | MIC (µM) |

|---|---|---|

| Mycobacterium tuberculosis H37Rv | 2, 7, 10, 18 | 57.2 - 70.9 |

Research into the antifungal properties of related cinnamaldehyde derivatives has shown promising results against Candida species. For instance, 2-Cl Cinnamaldehyde and 4-Cl Cinnamaldehyde demonstrated MICs of 25 μg/mL against Candida albicans. yuntsg.comnih.gov These derivatives also showed the ability to inhibit biofilm formation, a key virulence factor for Candida species. yuntsg.comnih.gov While these are not cinnamylideneacetophenones, the findings suggest that the core cinnamaldehyde structure is a viable scaffold for developing antifungal agents.

Antibacterial Efficacy Studies of Cinnamylideneacetophenones

Anticancer and Cytotoxic Activities of Cinnamylideneacetophenones

In addition to their antimicrobial properties, cinnamylideneacetophenone derivatives have been investigated for their potential as anticancer agents.

The cytotoxic effects of two bioactive phenolic cinnamylideneacetophenone compounds were evaluated on human pulmonary cell lines. nih.gov The results indicated moderate toxicity, with IC50 values ranging from 46.3 µM to 96.7 µM. nih.gov This level of cytotoxicity suggests a potential for selective action against cancer cells, warranting further investigation into their mechanisms of action and efficacy against various cancer cell lines.

In Vitro Cytotoxicity Assays (e.g., Alamar Blue™ assay)

The cytotoxic effects of a series of cinnamylideneacetophenone derivatives have been quantitatively assessed against breast cancer cells using the Alamar Blue™ assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In one study, various synthesized cinnamylideneacetophenone derivatives were evaluated for their ability to reduce the viability of breast cancer cells. The results from such assays are typically expressed as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Selective Activity Against Specific Cancer Cell Lines (e.g., Breast Cancer Cell Lines like MCF-7, MDA-MB-468)

Research has demonstrated that certain cinnamylideneacetophenone derivatives exhibit selective cytotoxicity towards specific cancer cell lines. Notably, significant activity has been observed against human breast cancer cell lines, including the estrogen receptor-positive MCF-7 cells and the triple-negative MDA-MB-468 cells. rsdjournal.orgresearchgate.net

One study synthesized a series of cinnamylideneacetophenones and evaluated their cytotoxicity. Derivatives with a 2-nitro group on the B ring showed particularly potent and selective activity. For instance, one derivative displayed sub-micromolar cytotoxicity in MCF-7 cells with an IC50 value of 71 nM and in MDA-MB-468 cells with an IC50 of 780 nM. An even more potent derivative exhibited an IC50 of 1.9 nM in MCF-7 cells. rsdjournal.orgresearchgate.net Crucially, these derivatives showed significantly less cytotoxicity towards non-tumorigenic MCF-10A cells, indicating a degree of selectivity for cancer cells over healthy cells. rsdjournal.orgresearchgate.net The selectivity index (SI), which is the ratio of the IC50 in a non-cancerous cell line to that in a cancerous cell line, was found to be notably high for some of these compounds, suggesting a favorable therapeutic window. rsdjournal.org

| Derivative | Cell Line | IC50 Value |

|---|---|---|

| 17 (2-nitro-cinnamylideneacetophenone) | MCF-7 | 71 nM |

| 17 (2-nitro-cinnamylideneacetophenone) | MDA-MB-468 | 780 nM |

| 18 (another 2-nitro derivative) | MCF-7 | 1.9 nM |

Mechanistic Investigations of Antiproliferative Action (e.g., Induction of Apoptosis, Tubulin Polymerization Inhibition)

The antiproliferative action of cinnamylideneacetophenone and its derivatives is believed to be mediated through multiple cellular mechanisms, with the induction of apoptosis and inhibition of tubulin polymerization being key areas of investigation.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis is a hallmark of many effective anticancer drugs. This process is orchestrated by a family of proteases known as caspases. nih.govnih.gov Once activated, initiator caspases (like caspase-8 and -9) trigger a cascade that activates executioner caspases (like caspase-3 and -7), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.govyoutube.com Studies on compounds structurally related to cinnamylideneacetophenone, such as cinnamaldehyde, have shown that they can induce apoptosis in cancer cells through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. nih.gov This involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2. ijper.org

Another significant mechanism by which chalcones, the broader class of compounds to which cinnamylideneacetophenone belongs, exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase, preventing cell division and ultimately triggering apoptosis. nih.govnih.gov A number of synthetic chalcone (B49325) derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govmdpi.comresearchgate.net

Antioxidant Properties of Cinnamylideneacetophenones

In addition to their anticancer potential, cinnamylideneacetophenone derivatives have been investigated for their antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals, thereby protecting cells from oxidative damage, which is implicated in a variety of diseases. nih.gov

Radical Scavenging Assays (e.g., DPPH, ORAC)

The antioxidant capacity of chemical compounds is often evaluated using radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. nih.govjcsp.org.pkkoreascience.kr A study investigating the biological activities of a series of cinnamylideneacetophenones included an evaluation of their radical scavenging ability using the DPPH assay. scispace.com

Protective Effects Against Lipid Peroxidation in Biological Systems

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cellular damage and is implicated in the pathogenesis of numerous diseases. mdpi.com Antioxidants can protect against lipid peroxidation by scavenging the initiating radicals or by breaking the chain reaction. mdpi.com

Studies on various chalcone derivatives have demonstrated their efficacy in inhibiting lipid peroxidation. researchgate.netrsdjournal.org For example, one study investigated the in vitro protective action of a new class of chalcones against lipid peroxidation induced by Fe2+/EDTA in rat brain, liver, and kidney tissues using the thiobarbituric acid reactive substances (TBARS) assay. rsdjournal.orgrsdjournal.org Certain chalcone derivatives were found to significantly reduce lipid peroxidation, with one compound showing maximum inhibition values of 73.05% for the brain, 81.42% for the liver, and 87.23% for the kidney. rsdjournal.orgrsdjournal.org These findings suggest that chalcone derivatives, including potentially cinnamylideneacetophenone, can exert a protective effect against oxidative damage to biological membranes. rsdjournal.orgresearchgate.netrsdjournal.org

Other Significant Biological Activities of Cinnamylideneacetophenones

Beyond their anticancer and antioxidant properties, cinnamylideneacetophenone derivatives have been shown to possess a range of other biological activities.

A significant area of investigation has been their antimicrobial properties. A study on a series of 17 synthesized cinnamylideneacetophenones revealed their antibacterial and antitubercular activities. rsdjournal.orgnih.gov Phenolic derivatives, in particular, exhibited notable minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus mutans, and Streptococcus sanguinis. rsdjournal.orgnih.gov Furthermore, several of the synthesized compounds displayed potent effects against Mycobacterium tuberculosis. rsdjournal.orgresearchgate.netnih.gov

The antifungal activity of cinnamaldehyde and its derivatives has also been reported, suggesting that cinnamylideneacetophenones may also possess antifungal properties. nih.gov These compounds have been shown to be effective against a diverse range of pathogenic fungi. nih.gov

Additionally, benzylideneacetophenone derivatives, a closely related class of compounds, have been investigated for their anti-inflammatory activities. koreascience.krnih.gov These compounds have been shown to suppress the production of inflammatory mediators in microglial cells, suggesting a potential role in mitigating neuroinflammation. koreascience.krnih.gov While less explored, the structural similarities to other bioactive chalcones suggest that cinnamylideneacetophenone derivatives could also exhibit antiviral activities. researchgate.netrjpbr.comnih.gov

Antinociceptive Activity

Derivatives of the chalcone framework, to which cinnamylideneacetophenone belongs, have demonstrated significant pain-relieving properties in various experimental models. Studies have evaluated the anti-nociceptive and anti-inflammatory effects of novel chalcone derivatives in mice and rats using tests such as the writhing test and the formalin-induced paw edema test.

In the acetic acid-induced writhing test, which assesses peripheral analgesic activity, several chalcone derivatives exhibited dose-dependent anti-nociceptive effects. Notably, the potency of some derivatives, particularly those with no substituent or small substituents like a methyl group on the phenyl ring, was found to be significantly higher than the reference drug, celecoxib. A fraction containing three dimeric chalcones, isolated from the plant Myracrodruon urundeuva, also showed a marked ability to inhibit acetic acid-induced abdominal contractions in mice. This inhibition was observed with both intraperitoneal and oral administration, suggesting systemic activity.

The formalin test, which measures response to both neurogenic (first phase) and inflammatory (second phase) pain, has also been used to evaluate these compounds. The dimeric chalcone-enriched fraction demonstrated inhibitory effects predominantly during the second phase of the formalin response, indicating a strong anti-inflammatory component to its analgesic action. The analgesic effects of some synthetic chalcones in the formalin test have been shown to be comparable to those of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX).

Table 1: Antinociceptive Activity of Chalcone Derivatives

| Compound/Derivative | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Novel methylsulfonyl chalcone derivatives | Acetic acid-induced writhing test (mice) | Showed significant, dose-dependent analgesic effects; some compounds were more potent than celecoxib. | |

| Dimeric chalcone enriched fraction (from M. urundeuva) | Acetic acid-induced writhing test (mice) | Caused 57% and 70% inhibition of contractions at 5 and 10 mg/kg (i.p.), respectively. | |

| Dimeric chalcone enriched fraction (from M. urundeuva) | Formalin test (mice) | Inhibited the second (inflammatory) phase of the pain response. | |

| Synthetic chalcone derivatives | Formalin-induced paw edema test (rats) | Analgesic effects were similar to the reference drug celecoxib. |

Anti-Inflammatory Effects

The anti-inflammatory properties of cinnamylideneacetophenone and related chalcone derivatives are well-documented and are often linked to their antinociceptive effects. Research indicates that these compounds can modulate key inflammatory pathways. Synthetic 4-amino chalcones have been evaluated for their anti-inflammatory activities and some were found to possess significant effects when compared to standard drugs.

A key mechanism underlying the anti-inflammatory action of these derivatives is the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are potent inflammatory mediators, and their suppression is a primary target for NSAIDs. The use of conventional NSAIDs is often limited by their tendency to cause gastric damage, which has spurred the development of new anti-inflammatory agents with better safety profiles. Chalcones have emerged as promising candidates in this regard.

Studies on benzylideneacetophenone derivatives, which share the core chalcone structure, have shown they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in murine microglial cells. Furthermore, these compounds have been observed to hinder the nuclear translocation of NF-κB/p65 by affecting JNK and ERK MAPK phosphorylation, thereby inhibiting inflammatory processes in both in vitro and in vivo models.

Anti-Ulcer Activity

Given that many anti-inflammatory drugs induce gastric ulcers, researchers have investigated chalcone derivatives for potential gastroprotective properties. A number of studies have demonstrated that these compounds possess significant anti-ulcer activity.

The anti-ulcer potential of various chalcone derivatives has been assessed using rodent models where gastric damage is induced by NSAIDs like indomethacin (B1671933) or acetylsalicylic acid. In these studies, pre-treatment with the synthesized chalcones led to a significant reduction in gastric damage. The gastroprotective activity is often quantified as the percentage of ulcer inhibition.

Structure-activity relationship studies suggest that the anti-ulcer effect is influenced by the nature of substituents on the aromatic rings. For instance, the presence of electron-releasing groups, such as alkoxy moieties, and certain halogen atoms on the aromatic rings appears to enhance anti-ulcer activity. One study found that a specific chalcone derivative, compound 3d, exhibited significant gastroprotective activity comparable to the reference drug cimetidine. The mechanism for this protective effect may be linked to antioxidant properties and the scavenging of reactive oxygen species.

Table 2: Anti-Ulcer Activity of Chalcone Derivatives

| Compound/Derivative | Test Model | % Ulcer Inhibition / Activity | Reference |

|---|---|---|---|

| Alkoxy chalcones (e.g., 1i, 1j) | Indomethacin-induced gastric damage (rats) | Exhibited excellent gastroprotective action (70-73% inhibition). | |

| Halogen-containing chalcones | Methanol-induced gastric ulcer model (rats) | Presence of electron-releasing groups and halogen moieties showed the best antiulcer activity. | |

| Chalcone derivative 3d | Acetylsalicylic acid-induced ulceration (rats) | Showed significant activity (p<0.001) comparable to cimetidine. | |

| Chalcone derivative 1e | Indomethacin-induced gastric damage (rats) | Exhibited good gastroprotective action as indicated by a low ulcer score. |

Antileishmanial Activity

Chalcones and their derivatives have been identified as a promising class of compounds with potent activity against Leishmania parasites, the causative agents of leishmaniasis. The α,β-unsaturated carbonyl group in the chalcone scaffold is considered crucial for its broad spectrum of pharmacological properties, including antileishmanial action.

Numerous studies have reported the synthesis of chalcone derivatives and their evaluation against various Leishmania species. For example, a series of 4,8-dimethoxynaphthalenyl chalcones were synthesized and tested against Leishmania amazonensis promastigotes. The antipromastigote activities varied widely, with IC50 values (the concentration required to inhibit 50% of parasite growth) ranging from 3.3 µM to 264.1 µM.

Structure-activity relationship (SAR) analyses have provided insights into the features that enhance antileishmanial potency. It has been observed that the presence and position of electron-donating groups (like methoxy) or electron-withdrawing groups (like chlorine or bromine) on the phenyl rings significantly influence activity. For instance, in one series, the presence of electron-donating methoxy (B1213986) groups led to a decrease in activity compared to the unsubstituted derivative. Conversely, the introduction of a bromine atom resulted in a slight increase in activity.

Table 3: Antileishmanial Activity of Chalcone Derivatives

| Compound Series | Leishmania Species | Activity Range (IC50) | Key SAR Finding |

|---|---|---|---|

| 4,8-Dimethoxynaphthalenyl chalcones | L. amazonensis (promastigotes) | 3.3 µM to 264.1 µM | Electron-donating groups (methoxy) decreased activity, while a bromine substituent slightly increased it. |

Antimalarial Activity

The chalcone scaffold is a recognized pharmacophore for antimalarial activity, with numerous derivatives showing potent inhibition of Plasmodium falciparum, the deadliest species of malaria parasite. Both natural and synthetic chalcones have demonstrated a wide spectrum of biological activities, including antimalarial effects.

Research has focused on synthesizing novel chalcone derivatives and evaluating their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. In one study, twenty-seven new chalcone derivatives were synthesized and tested. The most active compound, 1-(4-benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxy-phenyl)-propen-1-one, exhibited an IC50 value of 1.1 µg/mL, which was more potent than the natural phytochemical licochalcone A (IC50 of 1.43 µg/mL).

SAR studies have indicated that the substitution pattern on the aromatic rings is critical for activity. The presence of methoxy groups at specific positions (e.g., 2 and 4) on a phenyl ring appeared to be favorable for antimalarial activity. Conversely, bulky groups like a 3,4,5-trimethoxy substitution were thought to cause steric hindrance, potentially reducing the compound's ability to bind to its target, such as cysteine protease enzymes in the parasite.

Table 4: Antimalarial Activity of Chalcone Derivatives

| Compound/Derivative | P. falciparum Strain(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 1-(4-benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxy-phenyl)-propen-1-one | Asexual blood stages | 1.1 µg/mL | |

| Licochalcone A (Natural Product) | Asexual blood stages | 1.43 µg/mL |

Enzyme Inhibition Studies (e.g., Protein Kinase C, α-Glucosidase)

The biological activities of cinnamylideneacetophenone derivatives are often traced back to their ability to interact with and inhibit specific enzymes. Investigations have targeted their effects on various protein kinases and carbohydrate-hydrolyzing enzymes like α-glucosidase.

Protein Kinase Inhibition Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Chalcones have been reported as a promising class of protein kinase inhibitors. While specific studies on Protein Kinase C (PKC) are limited, research on other kinases highlights the potential of this chemical scaffold.

For example, chalcone derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are attractive targets in cancer therapy. In silico molecular docking studies of pyrazolic chalcone derivatives have been performed to identify key structural features for binding to CDK receptors. Other studies have shown that chalcone derivatives can inhibit the promoter activity of transcription factors like Fli-1, which in turn regulates the expression and phosphorylation of kinases such as ERK1/2, preventing malignant progression in erythroleukemia. Furthermore, derivatives have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.

α-Glucosidase Inhibition α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Several studies have explored compounds structurally related to cinnamylideneacetophenone as α-glucosidase inhibitors.

Cinnamic acid itself has been identified as an inhibitor of α-glucosidase. More complex derivatives, such as those incorporating hydrazide or 1,2,3-triazole moieties, have been designed and synthesized based on the structures of known potent inhibitors. These hybrid molecules have shown good inhibitory activity, with some demonstrating competitive inhibition of the enzyme. Molecular modeling and kinetic studies help to elucidate the binding modes and stability of these derivatives within the enzyme's active site, guiding the development of more effective inhibitors.

Structure Activity Relationship Sar and Computational Studies of Cinnamylideneacetophenone

Molecular Docking and Dynamics Simulations of Cinnamylideneacetophenones

Molecular docking and MD simulations are pivotal in silico methods used to predict how a ligand, such as a cinnamylideneacetophenone (B188827) derivative, binds to a protein's active site and to assess the stability of the resulting complex over time. These studies are crucial for rational drug design and for understanding the structure-activity relationships of a compound series.

Cinnamylideneacetophenones, belonging to the broader class of chalcones, have been investigated for their potential to interact with various therapeutic protein targets.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govnih.gov Molecular docking studies on chalcone (B49325) derivatives, such as bavachalcone (B190645), have provided detailed insights into their binding mechanism with α-glucosidase. scielo.brscielo.brresearchgate.net Docking simulations revealed that bavachalcone binds to the active site of the enzyme, forming crucial hydrogen bonds with amino acid residues like TRP391, ARG428, and TRP710. scielo.brscielo.brresearchgate.net These interactions, supplemented by hydrophobic interactions with other residues in the binding pocket, stabilize the ligand-enzyme complex and are responsible for the observed inhibitory activity. researchgate.net The inhibition is often of a mixed competitive and non-competitive type. scielo.brscielo.br

Tubulin: Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. unimi.it Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. Tubulin has several known binding sites for small molecules, including the colchicine (B1669291), vinca (B1221190), and taxane (B156437) sites. nih.gov While specific docking studies for cinnamylideneacetophenone are not extensively detailed in the cited literature, the general mechanism involves small molecules binding to one of these pockets, thereby disrupting the curved-to-straight conformational change required for tubulin dimers to assemble into microtubules. nih.gov For instance, ligands binding to the maytansine (B1676224) site, which is distinct from the vinca domain, can physically block the formation of longitudinal tubulin-tubulin interactions necessary for microtubule elongation. nih.gov Computational studies have identified at least 27 distinct binding sites on tubulin, offering numerous pockets for potential inhibitors like chalcone derivatives to target. nih.gov The binding is typically governed by a combination of hydrophobic interactions and hydrogen bonds with residues lining the specific pocket. embopress.org

Neuraminidase: Neuraminidase is a crucial enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from an infected host cell. nih.gov Inhibiting this enzyme is a primary strategy for treating influenza. Chalcone derivatives have been designed and evaluated in silico for their potential as neuraminidase inhibitors. nih.gov Molecular docking studies place these compounds within the enzyme's active site, where they interact with key catalytic residues. nih.govchemrxiv.org The binding of inhibitors is anchored by strong interactions, often involving a central ring structure that occupies the active site pocket and side groups like carboxylate and acetamide (B32628) that form hydrogen bonds with arginine triads (e.g., ARG118, ARG292, ARG371) and other key residues. mdpi.comresearchgate.net Successful binding prevents the natural substrate, sialic acid, from accessing the active site, thereby halting viral propagation. nih.gov

| Target Protein | Interacting Residues (Examples from Chalcone Derivatives) | Primary Interaction Type | Potential Binding Site |

|---|---|---|---|

| α-Glucosidase | TRP391, ARG428, TRP710 | Hydrogen Bonding, Hydrophobic | Catalytic Active Site |

| Tubulin | E410, D417, E421 (in β-tubulin H12 for kinesin binding, indicative of key charged regions) | Electrostatic, Hydrophobic | Colchicine, Vinca, Maytansine sites |

| Neuraminidase | ARG118, ARG152, GLU276, ARG292, ARG371 | Hydrogen Bonding, Electrostatic | Catalytic Active Site |

The binding mechanism for cinnamylideneacetophenone derivatives, as suggested by computational studies on chalcones, involves the specific and stable occupation of the target enzyme's active site.

For α-glucosidase , the mechanism is one of competitive and non-competitive inhibition. scielo.brscielo.br The chalcone scaffold fits into the catalytic pocket, and its hydroxyl groups or other substituents form hydrogen bonds with key amino acid residues, effectively blocking the entry and processing of oligosaccharides. scielo.brscielo.br

In the case of tubulin , the proposed mechanism is the disruption of microtubule dynamics. By binding to sites at the interface between α- and β-tubulin subunits or between tubulin dimers, chalcones can introduce a structural wedge. This prevents the necessary conformational changes for polymerization or destabilizes the microtubule lattice, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

For neuraminidase , the mechanism is direct competitive inhibition. The chalcone derivative occupies the active site, mimicking the transition state of the natural substrate, sialic acid. Strong interactions with charged residues, particularly a triad (B1167595) of arginines, anchor the inhibitor firmly in place, preventing the cleavage of sialic acid from host cell receptors and thus trapping the progeny viruses on the cell surface. nih.govresearchgate.net

Molecular dynamics simulations complement these docking studies by confirming the stability of the ligand-protein complex. Analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation time affirm that the chalcone derivative remains stably bound within the active site, validating the proposed inhibitory mechanism. nih.govresearchgate.netrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules based on their electron density. nih.gov

DFT calculations, often using the B3LYP hybrid functional, provide valuable data on the electronic properties of chalcones. nih.govresearchgate.net The optimized molecular geometry reveals that the s-cis conformer is generally more stable than the s-trans conformer due to reduced steric hindrance. acs.org

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for determining the molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For chalcone derivatives, the introduction of electron-donating groups (like -CH₃, -OCH₃) or electron-withdrawing groups (like -Br, -NO₂) significantly modulates their electronic properties. Electron-donating groups tend to increase the HOMO-LUMO gap, enhancing stability, while electron-withdrawing groups decrease the gap, increasing chemical reactivity. nih.gov The dipole moment, another parameter calculated via DFT, also reflects the charge distribution and polarity of the molecule, which influences its binding affinity with protein targets. nih.gov

| Chalcone Derivative (Example) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|